3,5-Dichloro-2-fluorobenzodifluoride
Description
3,5-Dichloro-2-fluorobenzodifluoride is a halogenated aromatic compound featuring chlorine substituents at the 3- and 5-positions, a fluorine atom at the 2-position, and a difluoride group (likely -CF₂-) on the benzene ring.
Properties
CAS No. |
1804514-43-9 |
|---|---|
Molecular Formula |
C7H3Cl2F3 |
Molecular Weight |
215 g/mol |
IUPAC Name |
1,5-dichloro-3-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H3Cl2F3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H |
InChI Key |
XZMAPGQGPQOYBL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)F)F)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3,5-Dichloro-2-fluorobenzodifluoride and related compounds:
*Calculated based on molecular formulas where exact values are unavailable.
Key Observations:
Functional Group Influence: The benzoyl fluoride group in 3,5-Dichloro-2,4-difluorobenzoyl fluoride (CAS 101513-70-6) increases electrophilicity, making it suitable for nucleophilic acyl substitutions . In contrast, 3,5-Dichloro-2-fluorobenzodifluoride’s difluoride group may confer greater stability but lower reactivity compared to acyl halides. The carboxylic acid and hydroxyl groups in 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2) enhance polarity and solubility in aqueous systems, unlike the non-polar difluoride derivative .
Substituent Effects: Chlorine and fluorine atoms at meta (3,5) positions are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects, which stabilize intermediates in Suzuki-Miyaura couplings . Trifluoromethyl (-CF₃) groups, as in 3,5-Diaminobenzotrifluoride, improve metabolic stability in drug candidates but reduce electrophilicity compared to halogenated analogs .
Reactivity and Hazard Profiles
- 3,5-Difluorobenzoyl Chloride : Labeled with hazard statements H314 (causes severe skin burns) and H335 (respiratory irritation), highlighting risks associated with acyl chlorides .
- 3,5-Dichloro-2-fluorobenzodifluoride : While safety data is unavailable, analogous halogenated aromatics typically require handling under inert atmospheres to prevent hydrolysis or decomposition.
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